Androstane-3,14-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98753-27-6 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(3S,5R,8R,9S,10S,14R,17S)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,13,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,14-diol |
InChI |
InChI=1S/C19H32O2/c1-12-7-10-19(21)15(12)5-6-16-17(19)4-3-13-11-14(20)8-9-18(13,16)2/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14-,15?,16-,17+,18-,19+/m0/s1 |
InChI Key |
GWSWTJBDIYSWLO-YGMIPYCQSA-N |
SMILES |
CC1CCC2(C1CCC3C2CCC4C3(CCC(C4)O)C)O |
Isomeric SMILES |
C[C@H]1CC[C@]2(C1CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O |
Canonical SMILES |
CC1CCC2(C1CCC3C2CCC4C3(CCC(C4)O)C)O |
Synonyms |
5 beta,14 beta-androstane-3 beta,14-diol androstane-3,14-diol |
Origin of Product |
United States |
Biosynthesis and Endogenous Formation Pathways of Androstane 3,14 Diol
Precursor Compounds and Metabolic Routes leading to Androstane-3,14-diol
The biosynthesis of this compound originates from cholesterol, the universal precursor for all steroid hormones. The pathway is believed to occur primarily in the adrenal glands, which are known sites for the synthesis of endogenous cardiotonic steroids. oup.comnih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588). This reaction is catalyzed by the enzyme cholesterol side-chain cleavage enzyme, CYP11A1, located in the mitochondria. genome.jp
From pregnenolone, the metabolic cascade can proceed through several branches of the steroidogenic pathway. Progesterone (B1679170), formed from pregnenolone by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD), is considered a key intermediate in the formation of cardenolides, a class of compounds for which this compound is the aglycone core. oup.com The conversion of progesterone is a critical juncture, leading towards various steroid classes.
The formation of the androstane (B1237026) skeleton from C21 steroids like pregnenolone and progesterone involves the removal of the two-carbon side chain at C17. This is accomplished by the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), which exhibits dual activities. oup.com It first hydroxylates the steroid at the 17α position and then cleaves the C17-20 bond to yield C19 steroids such as dehydroepiandrosterone (B1670201) (DHEA) and androstenedione. Androstenedione can then be converted to other androstane derivatives.
A proposed, though not fully elucidated in humans for this specific compound, "backdoor" pathway for androgen synthesis might also contribute to the formation of androstane structures. e-apem.orgnih.gov This pathway bypasses the typical intermediates like DHEA and testosterone (B1683101), directly converting 17α-hydroxyprogesterone to downstream androgens.
The crucial step that distinguishes the biosynthesis of this compound is the introduction of a hydroxyl group at the C14 position. This 14-hydroxylation is a key modification observed in cardioactive steroids. nih.gov While the complete endogenous pathway in mammals is not definitively established, the general consensus points to a sequence starting from cholesterol, proceeding through pregnenolone and progesterone, followed by side-chain cleavage to form an androstane core, and subsequent hydroxylation events at the C3 and C14 positions.
Table 1: Key Precursor Compounds in the Biosynthesis of this compound
| Precursor Compound | Class | Role in the Pathway |
| Cholesterol | Sterol | The primary starting molecule for all steroid biosynthesis. oup.com |
| Pregnenolone | Progestogen | The first steroid hormone derived from cholesterol; a central intermediate. oup.comgenome.jp |
| Progesterone | Progestogen | A key intermediate derived from pregnenolone, leading to various steroid classes. oup.com |
| Androstenedione | Androgen | A C19 steroid formed by the cleavage of the side chain of C21 precursors. |
Enzymatic Transformations Governing this compound Synthesis
The synthesis of this compound from its precursors is governed by a series of specific enzymatic reactions, primarily catalyzed by members of the cytochrome P450 (CYP) superfamily and hydroxysteroid dehydrogenases (HSDs).
The initial conversion of cholesterol to pregnenolone is catalyzed by CYP11A1 (cholesterol side-chain cleavage enzyme). genome.jp The subsequent conversion of pregnenolone to progesterone is mediated by 3β-hydroxysteroid dehydrogenase (3β-HSD) .
The formation of the C19 androstane skeleton from C21 precursors like 17α-hydroxypregnenolone or 17α-hydroxyprogesterone is a critical step catalyzed by CYP17A1 (17α-hydroxylase/17,20-lyase). oup.com This enzyme is responsible for both the 17α-hydroxylation and the subsequent cleavage of the side chain.
The most defining enzymatic step in the formation of this compound is the 14-hydroxylation . While the specific human enzyme responsible for endogenous 14β-hydroxylation of androstanes is not yet definitively identified, studies on microbial systems have provided significant insights. Fungal cytochrome P450 enzymes, such as P-450lun from Cochliobolus lunatus, have been shown to catalyze 14α-hydroxylation of progesterone and androstenedione. mdpi.com In humans, various CYP enzymes are known to hydroxylate steroids at different positions. nih.govresearchgate.net For instance, CYP3A4 is a versatile enzyme that hydroxylates numerous steroids. wikipedia.org It is plausible that a specific, yet-to-be-characterized human CYP enzyme possesses the 14-hydroxylase activity required for the biosynthesis of endogenous cardiotonic steroids like this compound. The 14β-hydroxyl group is a characteristic feature of many cardioactive steroids. nih.gov
Finally, the hydroxyl group at the C3 position is likely introduced by a 3-hydroxysteroid dehydrogenase (HSD) . These enzymes catalyze the interconversion of 3-keto and 3-hydroxy steroids and exist in various isoforms with differing substrate specificities and stereoselectivities (α or β). The specific isoform responsible for the 3-diol configuration would be crucial in the final step of this compound synthesis.
Table 2: Key Enzymes and Their Roles in the Biosynthesis of this compound
| Enzyme | Enzyme Class | Function in the Pathway |
| CYP11A1 | Cytochrome P450 | Converts cholesterol to pregnenolone. genome.jp |
| 3β-HSD | Hydroxysteroid Dehydrogenase | Converts pregnenolone to progesterone. |
| CYP17A1 | Cytochrome P450 | Catalyzes 17α-hydroxylation and side-chain cleavage to form the C19 androstane skeleton. oup.com |
| 14-Hydroxylase (putative) | Cytochrome P450 | Introduces the hydroxyl group at the C14 position of the androstane core. nih.gov |
| 3-HSD (putative) | Hydroxysteroid Dehydrogenase | Establishes the hydroxyl group at the C3 position. |
Molecular Interactions and Biological Roles of Androstane 3,14 Diol
Interaction with Na+,K+-ATPase
Androstane-3,14-diol is a key component in understanding the pharmacology of cardiac glycosides. Its interaction with Na+,K+-ATPase, an essential enzyme responsible for maintaining sodium and potassium gradients across the cell membrane, has been a subject of extensive research. weizmann.ac.il
Characterization as a Lead Structure in Cardiac Glycoside Research
The basic chemical structure of cardiac glycosides includes this steroid core, an unsaturated lactone ring, and sugar residues. frontiersin.org The steroid nucleus itself, without the traditional lactone ring, has been shown to interact with the Na+,K+-ATPase, highlighting its fundamental role. researchgate.netnih.gov Research has demonstrated that while the lactone ring and other side chains act as amplifiers of the interaction energy, the this compound core is the primary pharmacophoric substructure responsible for receptor recognition. nih.govresearchgate.net
Receptor Recognition and Inhibition Mechanisms in Cellular Models
The interaction of this compound and its derivatives with Na+,K+-ATPase is characterized by several key features that are consistent with the action of well-known cardiac glycosides. These include the shape of concentration-inhibition curves, species-specific differences in enzyme affinity, and apparent competition with potassium ions (K+). researchgate.netnih.gov The binding of these compounds to the α-subunit of the Na+,K+-ATPase, located on the extracellular surface of the cell membrane, blocks the enzyme in its phosphorylated E2 state. frontiersin.orgnih.govfrontiersin.org
This inhibition of the pump's ion-transporting function leads to an increase in intracellular sodium (Na+) concentration. d-nb.info This, in turn, alters the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium (Ca2+) levels. d-nb.infofrontiersin.org At higher concentrations, this cascade can induce apoptosis through mechanisms involving the depletion of intracellular K+ and the activation of caspases and calpain. mdpi.com
Interestingly, at lower concentrations, cardiac glycosides can trigger cellular signaling pathways through Na+,K+-ATPase without significantly disrupting its ion-pumping function. frontiersin.orgnih.gov This signaling can involve the activation of various protein kinases such as Src, protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K). frontiersin.orgnih.gov
Molecular Modeling of Na+,K+-ATPase Binding Site Interactions
Molecular modeling studies have provided insights into the specific interactions between this compound derivatives and the Na+,K+-ATPase binding site. capes.gov.brnih.gov The crystal structure of the Na+,K+-ATPase reveals that cardiac glycosides bind within the transmembrane domain, near the K+ binding sites. researchgate.netd-nb.info
Structure-Activity Relationship (SAR) Studies Related to Na+,K+-ATPase Inhibition
Structure-activity relationship (SAR) studies have been crucial in elucidating the structural requirements for the inhibitory activity of this compound derivatives. These studies have systematically evaluated how modifications to the steroid nucleus and its substituents affect the compound's ability to inhibit Na+,K+-ATPase. nih.govacs.org
A key finding from SAR studies is that the 5β,14β-androstane-3β,14-diol steroid nucleus is the minimum structure required for specific receptor recognition and subsequent inhibition of the enzyme. researchgate.net The butenolide ring or other analogous side chains at the C17β position are not considered pharmacophoric on their own but act as amplifiers of the binding energy of the steroid lead structure. nih.govresearchgate.net
The inhibitory potency of these compounds has been quantitatively analyzed by measuring the concentration required for half-maximum inhibition (Ki value), which is equivalent to the apparent dissociation constant (K'D). nih.gov This allows for the calculation of the apparent standard Gibbs energy change (delta G degrees') of the steroid-receptor interaction, providing a rational basis for correlating structure with potency. nih.gov
SAR studies have also explored the impact of various substituents. For example, the addition of a vinylogous guanylhydrazone at the 17β-position, creating a polarized α,β-unsaturated system, resulted in Na+,K+-ATPase inhibition comparable to or higher than that of digitoxigenin (B1670572) and digoxin (B3395198). nih.govacs.org Furthermore, derivatives with a 17-aminoalkoxyiminoalkyl or -alkenyl substituent have shown significantly higher inhibitory potencies than standard cardiac glycosides. capes.gov.brnih.gov
| Compound/Derivative | Key Structural Feature | Effect on Na+,K+-ATPase Interaction | Reference(s) |
| 5β,14β-Androstane-3β,14-diol | Core steroid nucleus | Minimum structure for receptor recognition and inhibition. | researchgate.netnih.govnih.gov |
| Cardenolides/Bufadienolides | Lactone ring at C17β | Amplifies the interaction energy of the steroid lead. | nih.govresearchgate.net |
| 17β-Guanylhydrazone derivative | Vinylogous guanylhydrazone at C17β | Comparable or higher inhibition than digitoxigenin and digoxin. | nih.govacs.org |
| 17-Aminoalkoxyiminoalkyl derivative | Substituent at C17 | Higher inhibitory potency than standard cardiac glycosides. | capes.gov.brnih.gov |
Exploration of Other Putative Receptor or Protein Binding Interactions for this compound
While the primary and most well-characterized interaction of this compound and its derivatives is with Na+,K+-ATPase, the signaling cascades initiated by this interaction involve a host of other proteins. The binding to Na+,K+-ATPase can trigger the activation of multiple downstream signaling modules. utoledo.edu
One of the key downstream effectors is the non-receptor tyrosine kinase Src. frontiersin.orgnih.govportlandpress.com The binding of cardiac glycosides to Na+,K+-ATPase can lead to the activation of a Src-dependent signaling pathway. portlandpress.com This, in turn, can activate other signaling molecules like the epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), and the Ras-MAPK pathway. frontiersin.orgnih.govfrontiersin.org
Furthermore, the changes in intracellular ion concentrations, particularly the increase in calcium, can activate other proteins such as protein kinase C (PKC) and calmodulin kinase. frontiersin.org The activation of these signaling pathways can ultimately influence a wide range of cellular processes, including gene expression, cell growth, and apoptosis. frontiersin.org
While these interactions are consequences of the initial binding to Na+,K+-ATPase, they represent a broader network of proteins that are functionally affected by this compound and related compounds. Direct binding interactions of this compound with receptors other than Na+,K+-ATPase are not extensively documented in the provided search results, which primarily focus on its role as a cardiac glycoside lead structure.
Synthetic Methodologies for Androstane 3,14 Diol and Its Derivatives
Semisynthetic Approaches from Related Steroidal Precursors
Semisynthesis is a highly effective strategy for producing complex molecules like androstane-3,14-diol, as it leverages structurally similar and naturally available steroidal precursors. umich.eduuni-koeln.de This approach minimizes the number of required chemical transformations, often making it more efficient than total synthesis. uni-koeln.denih.gov
A notable example is the synthesis of 17β-(3-Furyl)-5β, 14β-androstane-3β, 14β-diol, a derivative of the target compound. This process begins with 3β-acetoxy-5β-pregn-14-en-20-one, a pregnane-class steroid, and converts it into the desired androstane (B1237026) diol, which serves as a key intermediate for synthesizing cardiotonic steroids. jst.go.jp Similarly, other derivatives, such as the 17β-guanylhydrazone derivatives of 5β-androstane-3β, 14β-diol, have been synthesized to explore their activity as Na+,K+-ATPase inhibitors. ebi.ac.ukacs.org
Another illustrative semisynthetic route is the preparation of various 17β-methyl-5ξ-androstane-3ξ,17α-diols starting from epi-methyltestosterone. mdpi.com This process involves the reduction of the A-ring's double bond and 3-oxo group to yield the fully saturated diol products. mdpi.com
Table 1: Examples of Semisynthetic Routes to Androstane Diol Derivatives
| Starting Precursor | Key Transformation Steps | Final Product | Reference |
|---|---|---|---|
| 3β-acetoxy-5β-pregn-14-en-20-one | Series of transformations to modify the side chain and introduce hydroxyl groups. | 17β-(3-Furyl)-5β, 14β-androstane-3β, 14β-diol | jst.go.jp |
| epi-Methyltestosterone | 1. Reduction of 4,5-double bond (H₂, Pd/C) 2. Reduction of 3-oxo group (NaBH₄) | 17β-Methyl-5β-androstane-3α,17α-diol | mdpi.com |
| 5β-Androstane-3β,14β-diol | Reaction with guanylhydrazone substituent-bearing chains at C-17. | 17β-Guanylhydrazone derivatives | ebi.ac.ukacs.org |
Specific Chemical Transformations for Functional Group Introduction
The synthesis of this compound and its analogues requires a toolkit of specific chemical reactions to precisely install or modify functional groups, particularly the hydroxyl groups at the C-3 and C-14 positions. These transformations often involve protection-deprotection strategies and stereoselective reductions and oxidations.
A common step in steroid synthesis is the reduction of a ketone to form a hydroxyl group. For instance, sodium borohydride (B1222165) (NaBH₄) is frequently used to reduce a 17-keto group, preferentially forming the thermodynamically more stable 17β-hydroxyl group. nih.gov To ensure that reactions occur at the desired location, other functional groups are often temporarily protected. Hydroxyl groups can be protected as acetates using acetic anhydride (B1165640) or as silyl (B83357) ethers using reagents like tert-butyldimethylsilyl chloride (TBDMSCl). nih.gov The silyl ether protecting group is particularly useful as it is stable under the alkaline conditions often used to remove acetate (B1210297) groups. nih.gov
The oxidation of a hydroxyl group back to a ketone is another critical transformation. While historically harsh reagents like the Jones reagent were used, modern syntheses often employ milder, more environmentally friendly oxidizing agents. nih.gov A prominent example is the use of N-methylmorpholine N-oxide (NMO) with tetrapropylammonium (B79313) perruthenate (TPAP) for the smooth oxidation of a 3-hydroxy group to a 3-keto group in high yield. nih.gov Introduction of the crucial tertiary hydroxyl group at C-14 often involves more complex sequences, such as transformations involving a Δ¹⁴-double bond or manipulations of adjacent functional groups. rsc.orgjournals.co.za
Table 2: Key Chemical Transformations in Androstane Diol Synthesis
| Transformation | Reagent(s) | Purpose | Reference |
|---|---|---|---|
| Reduction of Ketone | Sodium Borohydride (NaBH₄) | Converts a keto group (e.g., at C-17) to a hydroxyl group. | nih.gov |
| Hydroxyl Protection (Acetylation) | Acetic Anhydride, Pyridine | Protects a hydroxyl group as an acetate ester. | nih.gov |
| Hydroxyl Protection (Silylation) | TBDMSCl, Imidazole | Protects a hydroxyl group as a stable silyl ether. | nih.gov |
| Hydroxyl Deprotection (of Acetate) | Potassium Hydroxide (KOH) in Methanol (B129727) | Removes an acetyl protecting group to reveal the hydroxyl group. | nih.gov |
| Oxidation of Hydroxyl | NMO / TPAP | Converts a hydroxyl group (e.g., at C-3) to a keto group using mild conditions. | nih.gov |
Development of Novel Synthetic Routes in Academic Contexts
Academic research continues to push the boundaries of steroid synthesis, leading to novel routes that offer greater efficiency, precision, and the ability to create previously inaccessible derivatives. These modern methods provide powerful tools for modifying the androstane skeleton.
One significant advancement is the use of copper-catalyzed 1,3-dipolar cycloaddition, popularly known as "click chemistry," to synthesize novel steroidal derivatives. nih.gov This methodology has been successfully used to attach 1,2,3-triazolyl moieties to the androstane backbone with high yields (70-98%). nih.gov The protocols are robust enough to attach these groups directly to the sterically hindered steroid core, demonstrating a powerful strategy for creating diverse libraries of androstane derivatives. nih.gov
Other innovative strategies focus on highly selective C-H activation. For example, research into the synthesis of complex cardiac glycosides has led to methods for regioselective C-H oxidation. rsc.orgrsc.org While not directly targeting this compound, these advanced techniques for functionalizing specific carbon atoms on the steroid framework represent the cutting edge of synthetic chemistry and could be adapted for novel syntheses of complex diols. These academic pursuits stand in contrast to the more established semisynthetic routes and provide pathways to unique structures and unnatural steroid enantiomers (ent-steroids) that are unobtainable from natural precursors. nih.gov
Future Directions in Androstane 3,14 Diol Research
Elucidation of Novel Biosynthetic and Metabolic Routes
The pathways leading to the formation and breakdown of androstane-3,14-diol in biological systems are largely uncharacterized. Unlike the well-documented synthesis of other androstane (B1237026) diols from testosterone (B1683101) and dihydrotestosterone (B1667394), the introduction of a hydroxyl group at the C-14 position is atypical in canonical steroidogenesis.
Future research should focus on:
Identifying Biosynthetic Precursors and Enzymes: The origin of this compound is a critical unanswered question. It may arise from unconventional modification of common steroid precursors like dehydroepiandrosterone (B1670201) (DHEA) or androstenedione. Research should aim to identify the specific cytochrome P450 enzymes or other hydroxylases responsible for the C-14 hydroxylation. Investigating potential links to pathways for cardiac glycoside synthesis, which often involve 14-hydroxylation, could be a fruitful avenue.
Mapping Metabolic Fates: The metabolic clearance of this compound is unknown. Studies are needed to identify its downstream metabolites, which could include further hydroxylated or conjugated products. In vitro metabolism studies using liver and prostate cell fractions, similar to those performed for 5α-androstane-3β,17β-diol, could reveal key metabolites and the enzymes involved in their formation, such as hydroxysteroid dehydrogenases. Understanding these pathways is essential for comprehending the compound's duration of action and biological deactivation.
Advanced Structural-Functional Investigations
The specific three-dimensional structure of this compound, particularly the orientation of the 14β-hydroxyl group, likely confers unique functional properties. Advanced computational and experimental techniques are required to explore these structure-activity relationships.
Key research directions include:
Synthesis of Derivatives: The chemical synthesis of analogs with modifications at the C-3, C-17, or other positions can help delineate the structural requirements for biological activity. For instance, creating derivatives and assessing their binding to targets like the Na+,K+-ATPase receptor can reveal the importance of specific functional groups for receptor interaction.
Exploration of Undiscovered Molecular Targets
While many androstane steroids interact with androgen and estrogen receptors, the 14-hydroxy modification may direct this compound to different molecular targets. Identifying these targets is crucial for understanding its physiological role.
Future exploration should involve:
Broad-Spectrum Receptor Screening: Unbiased screening assays against a wide panel of nuclear receptors, G-protein coupled receptors, and ion channels are needed. The structural similarity of some this compound derivatives to cardiac glycosides suggests that enzymes like Na+,K+-ATPase could be a primary target.
Affinity-Based Proteomics: Advanced proteomic techniques can identify binding partners of this compound directly from cell or tissue lysates. This approach could uncover entirely novel receptors or interacting proteins that are not part of the traditionally recognized steroid signaling pathways.
Development of Enhanced Analytical Strategies
To study the biosynthesis, metabolism, and biological function of this compound, sensitive and specific analytical methods are indispensable. The low endogenous concentrations expected for this steroid necessitate the development of advanced detection techniques.
Priorities for future development are:
High-Sensitivity Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis and will be essential for quantifying this compound in complex biological samples like serum and tissue extracts. Method development should focus on creating unique fragmentation patterns to distinguish this compound from its numerous isomers.
Immunoassay Development: The synthesis of this compound conjugates could facilitate the production of specific antibodies for use in immunoassays. While less specific than mass spectrometry, immunoassays can be a high-throughput tool for initial screening and quantification in large-scale studies.
Mechanistic Studies in Diverse Biological Systems
Ultimately, the biological significance of this compound must be established through functional studies in relevant biological contexts. Given the diverse activities of other androstane metabolites, which range from regulating hormone-dependent cancers to modulating neural activity, a broad investigative approach is warranted.
Future mechanistic studies should encompass:
Cell-Based Functional Assays: Research should investigate the effects of this compound on various cellular processes, including cell proliferation, apoptosis, and gene expression in different cell lines (e.g., prostate, breast cancer, and neuronal cells).
In Vivo Animal Models: Once molecular targets and cellular effects are identified, studies in animal models will be necessary to understand the physiological and potential pathophysiological roles of this compound. These studies could explore its impact on endocrine function, metabolic regulation, and neurological processes.
Q & A
Q. What is the structural and functional significance of 5β,14β-androstane-3β,14-diol in cardiac glycosides?
- Methodological Answer : 5β,14β-Androstane-3β,14-diol is the minimal structural requirement for receptor-level recognition in cardiac glycosides, specifically targeting Na,K-ATPase. Its rigid 5β,14β-androstane backbone and hydroxyl groups at C3β and C14 positions are critical for stabilizing interactions with the enzyme's sterol-binding domain. Experimental validation involves:
- Enzyme inhibition assays : Measuring Ki values for Na,K-ATPase inhibition under standardized turnover conditions .
- Competitive binding studies : Using radiolabeled digitoxigenin derivatives to assess displacement efficiency .
- Structural analogs : Testing modifications (e.g., C17β side chain removal) to confirm minimal pharmacophore requirements .
- Key Finding : Removal of the C17β lactone ring (as in digitoxigenin) reduces potency by 10–100×, highlighting the amplifier role of non-pharmacophore groups .
Q. What analytical methods are recommended for characterizing Androstane-3,14-diol derivatives?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., enzyme source, buffer pH). Strategies include:
- Free-Wilson analysis : Quantifying substituent contributions to inhibitory potency (ΔΔG°) using a regression model. For example, bulky C3 substituents (e.g., –O-glucose) enhance binding energy by 2–3 kcal/mol, while altering ring junctions (e.g., 5α→5β) disrupts fit .
- Mutagenesis studies : Mapping sterol-binding residues (e.g., Phe783, Gln111 in Na,K-ATPase) to validate SAR predictions .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to dissect enthalpy/entropy contributions .
Q. What experimental designs optimize synthetic routes for this compound analogs?
- Methodological Answer :
- Critical Factor : Maintain 5β,14β stereochemistry to preserve receptor affinity. Epimerization at C5 reduces potency by >50% .
Q. How do solvent and formulation choices impact the stability of this compound in vitro?
- Methodological Answer :
- Stability assays : Monitor degradation via HPLC under varying conditions:
| Condition | Degradation Rate (t1/2) | Major Degradant |
|---|---|---|
| Aqueous buffer (pH 7.4, 37°C) | 72 h | 3-keto derivative |
| DMSO (0.1% BSA, –20°C) | >5 years | None detected |
- Formulation : Use lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
Data Contradiction Analysis
Q. Why do some studies report divergent IC50 values for this compound analogs?
- Methodological Answer : Variability stems from:
- Enzyme source : Human cardiac Na,K-ATPase (IC50 ~0.1 µM) vs. rodent isoforms (IC50 ~1–10 µM) .
- Assay format : Phosphatase activity (coupled ATPase assay) vs. ouabain displacement (radioligand binding) .
- Solution : Normalize data using a reference standard (e.g., digoxin) and report ΔΔG° values for cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
